

# 2,4,6-Trifluorobenzyl alcohol-d2 molecular weight

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## Compound of Interest

Compound Name: 2,4,6-Trifluorobenzyl alcohol-d2

Cat. No.: B12382358

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An In-depth Technical Guide on the Molecular Weight of 2,4,6-Trifluorobenzyl alcohol-d2

This guide provides a detailed analysis of the molecular weight of 2,4,6-Trifluorobenzyl alcohol-d2, a deuterated isotopologue of 2,4,6-Trifluorobenzyl alcohol. This information is crucial for researchers, scientists, and drug development professionals working with isotopically labeled compounds in various applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in analytical chemistry.

## Molecular Structure and Isotopic Labeling

2,4,6-Trifluorobenzyl alcohol has the chemical formula  $C_7H_5F_3O$ . The "-d2" designation in 2,4,6-Trifluorobenzyl alcohol-d2 signifies the replacement of two hydrogen atoms with two deuterium atoms. In the context of benzyl alcohol derivatives, this substitution typically occurs at the benzylic methylene group ( $-CH_2OH$ ), resulting in a deuterated methylene group ( $-CD_2OH$ ).

## Calculation of Molecular Weight

The molecular weight of 2,4,6-Trifluorobenzyl alcohol-d2 is calculated by considering the atomic weights of its constituent elements. The molecular formula for the deuterated compound is  $C_7H_3D_2F_3O$ .

The calculation proceeds as follows:

- Start with the molecular weight of the non-deuterated 2,4,6-Trifluorobenzyl alcohol.
- Subtract the mass of two protium ( $^1\text{H}$ ) atoms.
- Add the mass of two deuterium ( $^2\text{H}$  or D) atoms.

The standard atomic weights of the relevant elements are presented in the table below.

## Quantitative Data Summary

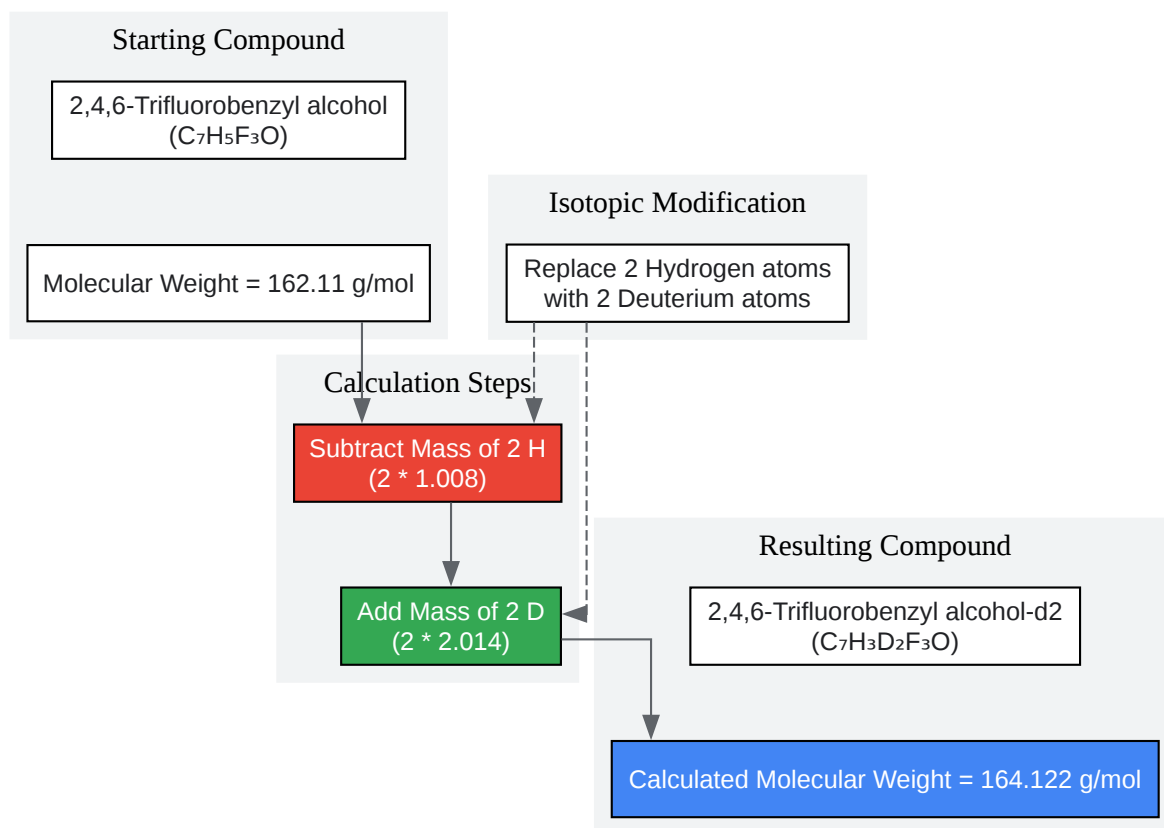
The following table summarizes the atomic and molecular weights used in the calculation.

Element/Compound	Symbol/Formula	Atomic/Molecular Weight ( g/mol )
Carbon	C	~12.011
Hydrogen (Protium)	H	~1.008[1][2][3]
Deuterium	D or $^2\text{H}$	~2.014[4][5][6][7]
Oxygen	O	~15.999[8][9]
Fluorine	F	~18.998[10][11][12]
2,4,6-Trifluorobenzyl alcohol	$\text{C}_7\text{H}_5\text{F}_3\text{O}$	162.11[13][14][15][16]
2,4,6-Trifluorobenzyl alcohol-d2	$\text{C}_7\text{H}_3\text{D}_2\text{F}_3\text{O}$	164.122

Calculation for 2,4,6-Trifluorobenzyl alcohol-d2:  $162.11 \text{ g/mol } (\text{C}_7\text{H}_5\text{F}_3\text{O}) - 2 * 1.008 \text{ g/mol (H)} + 2 * 2.014 \text{ g/mol (D)} = 164.122 \text{ g/mol}$

## Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of 2,4,6-Trifluorobenzyl alcohol-d2.



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Caption: Logical workflow for calculating the molecular weight of the deuterated compound.

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